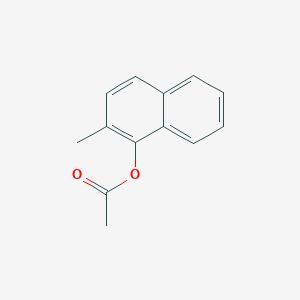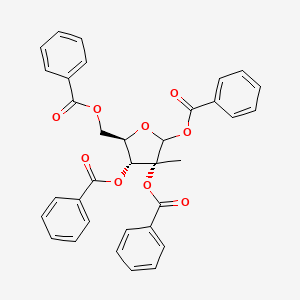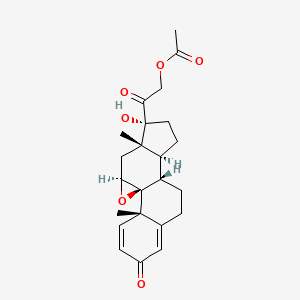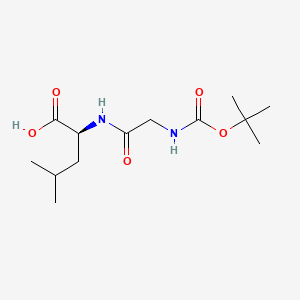
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Overview
Description
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate, also known as 4-Methyl-2-(trimethylsilyl)phenyl Triflate or Trifluoromethanesulfonic Acid 4-Methyl-2-(trimethylsilyl)phenyl Ester, is a chemical compound with the molecular formula C11H15F3O3SSi and a molecular weight of 312.38 . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a methyl group and a trimethylsilyl group attached to it. This structure is further connected to a trifluoromethanesulfonate group .Chemical Reactions Analysis
This compound is an important ortho-benzyne precursor in aryne chemistry . It can be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a specific gravity of 1.22 and a refractive index of 1.46 . It should be stored under inert gas and is air sensitive .Scientific Research Applications
Asymmetric α-Arylation of Ketones
The compound is used in the Pd-catalyzed α-arylation of ketones, which is a key step in the synthesis of various complex molecules. This process allows for the efficient and selective formation of carbon-carbon bonds, providing access to a wide range of arylated ketone products .
Synthesis of Carbazoles
Carbazoles are an important class of organic compounds with various applications, including in pharmaceuticals and materials science. The compound can be used in palladium-catalyzed reactions for the one-pot synthesis of carbazoles from simple starting materials .
Aryne Chemistry
In aryne chemistry, this compound serves as an ortho-benzyne precursor. It can generate benzyne under mild conditions, which is useful for various synthetic transformations involving this highly reactive intermediate .
Safety and Hazards
Mechanism of Action
It’s worth noting that this compound is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . Benzyne is a highly reactive intermediate in organic chemistry, and its generation is a key step in many chemical reactions and synthetic processes.
properties
IUPAC Name |
(4-methyl-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O3SSi/c1-8-5-6-9(10(7-8)19(2,3)4)17-18(15,16)11(12,13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVYEYSGSTOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466303 | |
| Record name | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
CAS RN |
262373-15-9 | |
| Record name | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




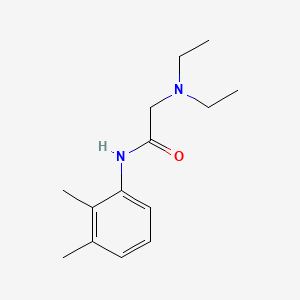

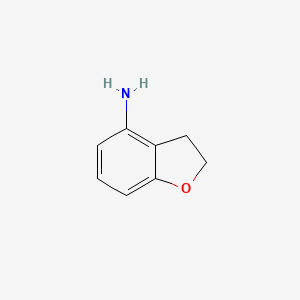
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methylpropyl)-](/img/structure/B1589134.png)


